Methane Trisulfonic Acid Trisodium Salt
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Overview
Description
Preparation Methods
Methane Trisulfonic Acid Trisodium Salt can be synthesized through several synthetic routes. One common method involves the reaction of methanesulfonic acid with sodium hydroxide under controlled conditions . The reaction typically requires a specific temperature and pH to ensure the complete conversion of the reactants to the desired product. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .
Chemical Reactions Analysis
Methane Trisulfonic Acid Trisodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce methanesulfonate salts .
Scientific Research Applications
Methane Trisulfonic Acid Trisodium Salt has a wide range of scientific research applications. In chemistry, it is used as a reagent for various organic synthesis reactions . In biology, it is employed in the study of enzyme mechanisms and protein interactions . Additionally, it is used in industrial processes, such as the production of detergents and surfactants .
Mechanism of Action
The mechanism of action of trisodium methanetrisulfonate involves its ability to act as an alkylating agent . The compound’s alkyl-oxygen bonds undergo fission, allowing it to react with nucleophilic sites within the intracellular milieu . This reaction can lead to the modification of biological molecules, such as proteins and nucleic acids, thereby exerting its effects .
Comparison with Similar Compounds
Methane Trisulfonic Acid Trisodium Salt can be compared with other similar compounds, such as sodium methanesulfonate and sodium ethanesulfonate . While all these compounds share sulfonate groups, trisodium methanetrisulfonate is unique due to its three sulfonate groups attached to a single carbon atom . This structural feature imparts distinct chemical properties and reactivity compared to its counterparts .
Properties
IUPAC Name |
trisodium;methanetrisulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O9S3.3Na/c2-11(3,4)1(12(5,6)7)13(8,9)10;;;/h1H,(H,2,3,4)(H,5,6,7)(H,8,9,10);;;/q;3*+1/p-3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLDKEPWWPTYLJ-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)[O-])(S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHNa3O9S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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